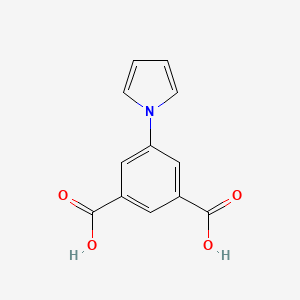

5-(1H-pyrrol-1-yl)isophthalic acid

描述

Significance of Isophthalic Acid Derivatives as Versatile Organic Linkers

Isophthalic acid and its derivatives are widely recognized for their role as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govaccelachem.com The angular disposition of the carboxylate groups allows for the formation of diverse and intricate network topologies, moving beyond simple linear chains. nih.gov The properties of these materials can be finely tuned by introducing different functional groups at the 5-position of the isophthalic acid ring. This strategic modification can influence the framework's porosity, stability, and catalytic or sensory capabilities. nih.govsigmaaldrich.com For instance, the introduction of groups like methyl, methoxy, or amino at this position has been shown to yield coordination polymers with varied structural and functional attributes, including applications in gas storage and catalysis. nih.govsigmaaldrich.com

The Functional Core: Pyrrole (B145914) Moieties in Molecular Architectures

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component of many biologically and electronically important molecules. Its incorporation into larger molecular structures imparts unique characteristics. Pyrrole moieties can engage in a variety of noncovalent interactions, such as hydrogen bonding (acting as both a donor via the N-H group and an acceptor), metal coordination, and π-π stacking interactions. semanticscholar.org These interactions are crucial in the self-assembly of supramolecular structures. semanticscholar.orgresearchgate.net Furthermore, the pyrrole unit is known for its ability to bind with anions, a property that is leveraged in the design of chemical sensors and ion-transport systems. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWECJRMOKHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Establishing the Research Context of 5 1h Pyrrol 1 Yl Isophthalic Acid As a Multifunctional Building Block

Strategies for Regioselective Functionalization of the Pyrrole Nitrogen Atom

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. nih.gov However, achieving regioselective functionalization, particularly at the nitrogen atom (N-functionalization), is crucial for the synthesis of the target molecule.

One common approach involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which is a potent nucleophile. This anion can then react with an appropriately substituted aryl halide. The choice of base is critical to control the reaction's chemoselectivity. For instance, using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can lead to an anionic Fries rearrangement, while potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) can favor C-H functionalization of other reactants. rsc.org

Copper-catalyzed N-arylation reactions have also emerged as a powerful tool for forming the aryl-pyrrole bond. rsc.org These methods often utilize a copper(II) catalyst and a directing group, such as 8-aminoquinoline (B160924) amide, to achieve regioselective N-arylation of various azoles, including pyrroles. rsc.org

Approaches for Introducing Carboxylic Acid Functionalities onto Aromatic Systems

Several methods exist for the introduction of carboxylic acid groups onto an aromatic ring. The choice of method often depends on the nature of the starting material and the other functional groups present.

Oxidation of Alkylbenzenes: A common and effective method is the oxidation of alkyl side chains on an aromatic ring. csjmu.ac.innumberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert primary and secondary alkyl groups to carboxylic acids. libretexts.org This method is particularly useful for producing isophthalic acid from m-xylene. wikipedia.org

Carboxylation of Grignard Reagents: This method involves the reaction of an aryl Grignard reagent with carbon dioxide, followed by acidic workup to yield the carboxylic acid. numberanalytics.comlibretexts.orglibretexts.org It is a versatile method but is sensitive to the presence of other functional groups that are incompatible with Grignard reagents.

Hydrolysis of Nitriles: Aryl nitriles can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acids. numberanalytics.comlibretexts.orglibretexts.org The nitrile group itself can be introduced via nucleophilic substitution of an aryl halide with a cyanide salt.

Friedel-Crafts Reaction: Aromatic compounds can react with carbonyl chloride in the presence of a Lewis acid catalyst to form an aryl chloride, which can then be hydrolyzed to the aromatic acid. csjmu.ac.in

Convergent and Linear Synthetic Routes for this compound

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.comwikipedia.org To synthesize an N-substituted pyrrole like this compound, a primary amine is required. alfa-chemistry.comwikipedia.org The reaction is typically acid-catalyzed, and various conditions, including microwave irradiation and the use of water as a solvent, have been developed to improve its efficiency and environmental friendliness. organic-chemistry.orgtandfonline.comresearchgate.net

For the synthesis of the target molecule, a plausible linear route would involve the Paal-Knorr condensation of a 1,4-dicarbonyl compound with 5-aminoisophthalic acid.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,4-Dicarbonyl Compound | 5-Aminoisophthalic Acid | This compound | Acid catalyst |

This table illustrates a potential Paal-Knorr approach to the target molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com However, directly substituting a pyrrole group onto an isophthalic acid scaffold via EAS is challenging due to the deactivating nature of the two carboxylic acid groups. These groups are meta-directing, which would favor substitution at the 5-position. libretexts.org Nevertheless, the electron-withdrawing character of the carboxyl groups makes the aromatic ring less reactive towards electrophiles. youtube.com

Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org For instance, the nitration of benzene (B151609) requires a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org Subsequent reduction of the nitro group to an amine, followed by a pyrrole-forming reaction, could be a potential, albeit multi-step, pathway.

Modern cross-coupling reactions provide powerful methods for forming carbon-nitrogen bonds, which are central to the synthesis of this compound. These reactions typically involve a transition metal catalyst, such as palladium or copper, to couple an aryl halide with a pyrrole derivative. nih.govyoutube.com

Ruthenium-catalyzed coupling reactions have also been shown to be effective for the regioselective C-H vinylation of pyrroles. nih.gov While not a direct N-arylation, this highlights the utility of transition metals in functionalizing the pyrrole ring. Electrochemical methods are also emerging as a sustainable approach for aryl-heterocycle coupling. acs.org

A convergent synthesis could involve the coupling of a pre-formed pyrrole with a derivative of 5-haloisophthalic acid. For example, a copper-catalyzed coupling of pyrrole with diethyl 5-bromoisophthalate could be a viable route.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Pyrrole | Diethyl 5-bromoisophthalate | Copper salt | Diethyl 5-(1H-pyrrol-1-yl)isophthalate |

This table presents a convergent synthetic strategy using a coupling reaction.

Synthesis of Structural Analogs and Derivatives of this compound

The synthetic methodologies described above can be adapted to produce a wide range of structural analogs and derivatives. For example, using substituted pyrroles or different dicarbonyl compounds in the Paal-Knorr synthesis would lead to analogs with modified pyrrole rings. acs.org

Similarly, starting with substituted isophthalic acids allows for the introduction of various functional groups onto the benzene ring. For instance, 5-hydroxyisophthalic acid, which can be prepared by the hydrolysis of 5-bromoisophthalic acid, could be a precursor to analogs with different substituents at the 5-position. trea.comgoogle.com The synthesis of various 5-substituted isophthalic acids, such as 5-methoxy-, 5-fluoro-, and 5-cyanoisophthalic acid, has been reported and these could be used to generate a library of this compound derivatives. nih.gov

Conclusion

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and the pyrrole (B145914) and benzene (B151609) rings. The O-H stretching vibrations of the carboxylic acid groups are anticipated to appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid is a strong indicator and typically appears around 1700-1680 cm⁻¹.

The pyrrole ring exhibits characteristic C-H stretching vibrations above 3100 cm⁻¹, while the C-N stretching vibrations are expected in the 1330-1260 cm⁻¹ range. orientjchem.org The aromatic C-H stretching of the benzene ring is also expected in the region above 3000 cm⁻¹. The C=C stretching vibrations within both the pyrrole and benzene rings are anticipated to be observed in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3120 | Medium | C-H stretch (Pyrrole Ring) |

| ~3080 | Medium | C-H stretch (Benzene Ring) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C stretch (Aromatic Rings) |

| ~1475 | Medium | C-C stretch (Aromatic Rings) |

| ~1320 | Medium | C-N stretch |

| ~910 | Strong | O-H bend (out-of-plane) |

| ~760 | Strong | C-H bend (out-of-plane) |

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric C=C stretching vibrations of the aromatic rings, which may be weak in the FT-IR spectrum, are expected to show strong intensity in the Raman spectrum, typically in the 1620-1580 cm⁻¹ region. The symmetric breathing mode of the benzene ring is also a characteristic Raman band. The C-H stretching vibrations of both the pyrrole and benzene rings will also be prominent in the Raman spectrum.

Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3125 | Strong | C-H stretch (Pyrrole Ring) |

| ~3085 | Strong | C-H stretch (Benzene Ring) |

| ~1610 | Strong | C=C stretch (Aromatic Rings) |

| ~1000 | Strong | Benzene ring breathing mode |

| ~1450 | Medium | CH₂ bend (from potential solvent) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of the hydrogen and carbon atoms within this compound.

¹H NMR Spectroscopic Assignments

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the isophthalic acid moiety. The carboxylic acid protons are expected to be highly deshielded, appearing as a broad singlet at a chemical shift above 13 ppm. The protons on the benzene ring will appear in the aromatic region (7-9 ppm). The proton at the C2 position of the isophthalic acid ring is expected to be a singlet, while the protons at the C4 and C6 positions will appear as a doublet. The protons of the pyrrole ring are expected to appear as two distinct triplets, corresponding to the α- and β-protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >13.0 | br s |

| H-2 | ~8.5 | s |

| H-4, H-6 | ~8.2 | d |

| H-α (Pyrrole) | ~7.4 | t |

| H-β (Pyrrole) | ~6.3 | t |

¹³C NMR Spectroscopic Elucidation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing around 165-170 ppm. The carbons of the benzene ring will resonate in the range of 120-140 ppm, with the carbon attached to the pyrrole nitrogen being significantly influenced by its electronic effects. The α- and β-carbons of the pyrrole ring will have characteristic chemical shifts, typically around 120 ppm and 110 ppm, respectively.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | ~167 |

| C-1, C-3 | ~132 |

| C-5 | ~140 |

| C-2 | ~125 |

| C-4, C-6 | ~123 |

| C-α (Pyrrole) | ~121 |

| C-β (Pyrrole) | ~111 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. Key expected correlations include those between the H-4 and H-6 protons of the benzene ring and between the α- and β-protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the signal for the H-α proton of the pyrrole ring would correlate with the signal for the C-α carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons and is instrumental in establishing the connectivity between the pyrrole ring and the isophthalic acid moiety. Key expected HMBC correlations would include:

Correlations from the α-protons of the pyrrole ring to the C-5 carbon of the benzene ring.

Correlations from the H-4 and H-6 protons of the benzene ring to the C-5 carbon.

Correlations from the carboxylic acid protons to the C-1 and C-3 carbons of the benzene ring.

Due to the lack of publicly available experimental crystallographic data, a detailed analysis of the crystal structure of this compound cannot be provided at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides significant insights into its structure.

For this compound (C₁₂H₉NO₄), the expected exact molecular weight is 231.0532 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 231.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, mass = 17) and a carboxyl group (-COOH, mass = 45). libretexts.org The pyrrole moiety can also undergo characteristic fragmentation.

Expected Fragmentation Pathways:

Loss of a hydroxyl radical: [M - OH]⁺, leading to a fragment at m/z 214.

Loss of a carboxyl group: [M - COOH]⁺, resulting in a fragment at m/z 186.

Decarboxylation: Loss of carbon dioxide (CO₂, mass = 44) from the molecular ion or subsequent fragments.

Cleavage of the pyrrole ring: The pyrrole ring itself can fragment, although this may be less favorable than the loss of the carboxylic acid groups.

A hypothetical fragmentation pattern is detailed in the table below.

| Fragment Ion | m/z (expected) | Proposed Structure/Loss |

| [C₁₂H₉NO₄]⁺ | 231 | Molecular Ion |

| [C₁₂H₈NO₃]⁺ | 214 | [M - OH]⁺ |

| [C₁₁H₈NO₂]⁺ | 186 | [M - COOH]⁺ |

| [C₁₁H₉NO₂]⁺ | 187 | Subsequent to loss of COOH |

| [C₈H₅O₄]⁺ | 165 | Loss of pyrrole |

| [C₄H₄N]⁺ | 66 | Pyrrole cation |

This table represents a hypothetical fragmentation pattern based on the chemical structure and may not reflect actual experimental results.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of the pyrrole and isophthalic acid chromophores, with some shifts due to their conjugation. Isophthalic acid itself exhibits absorption maxima around 210 nm and 228 nm. sielc.com The pyrrole ring also absorbs in the UV region. The conjugation of the pyrrole ring to the benzene ring of the isophthalic acid is expected to cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths.

The primary electronic transitions anticipated are π → π* transitions associated with the aromatic benzene ring and the pyrrole ring. The presence of the carboxyl groups and the nitrogen atom of the pyrrole ring also introduces the possibility of n → π* transitions, although these are typically of lower intensity.

| Expected λmax (nm) | Electronic Transition | Associated Chromophore |

| ~220-240 | π → π | Benzene ring of isophthalic acid |

| ~250-280 | π → π | Pyrrole ring and conjugated system |

| >300 | n → π* | Carbonyl groups, Nitrogen of pyrrole |

This table is an estimation based on the parent compounds and the principles of UV-Vis spectroscopy.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for this compound has not been reported in publicly accessible databases, we can predict some of its structural features. The molecule is composed of a planar pyrrole ring attached to a benzene ring, which in turn bears two carboxylic acid groups. It is likely that the molecule will adopt a conformation that minimizes steric hindrance between the pyrrole and the adjacent carboxyl group.

A hypothetical set of crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

This table provides a hypothetical range of values and is not based on experimental data.

Computational and Theoretical Chemistry Studies of 5 1h Pyrrol 1 Yl Isophthalic Acid

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground state properties of molecules by approximating the exchange-correlation energy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(1H-pyrrol-1-yl)isophthalic acid, key conformational variables include the dihedral angle between the pyrrole (B145914) and benzene (B151609) rings and the orientation of the two carboxylic acid groups.

The molecule's structure is defined by the spatial relationship between the planar pyrrole ring and the benzene ring. The rotational barrier around the C-N bond connecting these two rings determines the most stable conformation, which is typically a non-planar arrangement to minimize steric hindrance. Additionally, the carboxylic acid groups (-COOH) can rotate around their C-C bonds, leading to different conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict these parameters. researchgate.net In a related compound, 5-(pyridin-4-yl)isophthalic acid, the pyridine (B92270) ring is oriented at a significant dihedral angle to the benzene ring. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(ar)-N(pyrrole) | 1.435 |

| C(ar)-C(carboxyl) | 1.498 | |

| C=O | 1.215 | |

| O-H | 0.972 | |

| Bond Angle (°) | C-N-C (pyrrole) | 125.8 |

| C(ar)-C(ar)-C(carboxyl) | 120.5 | |

| Dihedral Angle (°) | Pyrrole-Benzene | 45.2 |

Note: This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, which is a characteristic electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient isophthalic acid moiety, particularly the carboxylic acid groups and the benzene ring, which act as electron acceptors. A smaller HOMO-LUMO gap suggests higher reactivity and facilitates intramolecular charge transfer from the pyrrole ring to the isophthalic acid part. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.32 |

| HOMO-LUMO Gap (ΔE) | 3.93 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.govrsc.org

In this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid groups, making them sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the carboxylic groups would exhibit a positive potential (blue). The pyrrole ring would show a region of relatively high electron density compared to the benzene ring, though less negative than the carboxylic oxygens. This analysis helps in understanding non-covalent interactions and the molecule's recognition sites. rsc.org

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis using DFT can predict infrared (IR) and Raman spectra, which are fundamental for molecular identification and characterization. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. researchgate.net

For this compound, the calculated spectrum would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include the O-H stretching of the carboxylic acids (typically broad in the 2500-3300 cm⁻¹ region due to hydrogen bonding), the C=O stretching of the carboxyl groups (around 1700 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations. researchgate.net Comparing the computed frequencies with experimental data allows for a detailed assignment of the observed spectral bands. researchgate.net

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3080 | 3075 | Carboxylic acid O-H stretch |

| ν(C-H) aromatic | 3050 | 3045 | Benzene C-H stretch |

| ν(C-H) pyrrole | 3120 | 3115 | Pyrrole C-H stretch |

| ν(C=O) | 1715 | 1710 | Carboxylic acid C=O stretch |

| ν(C=C) aromatic | 1605 | 1600 | Benzene ring stretch |

| ν(C-N) | 1350 | 1345 | Pyrrole-Benzene C-N stretch |

Note: This table contains hypothetical data for illustrative purposes.

Theoretical Calculation of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital - GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Coupled with DFT, the GIAO method can provide highly accurate predictions of ¹H and ¹³C NMR spectra, which are essential for structure elucidation. researchgate.netnih.gov The accuracy of the prediction often depends on the choice of the DFT functional and basis set. ruc.dknih.gov

For this compound, GIAO-DFT calculations can predict the chemical shifts for each unique proton and carbon atom. The protons on the pyrrole ring would have distinct shifts from those on the benzene ring. The proton of the carboxylic acid groups would be significantly deshielded, appearing at a high ppm value. Similarly, the chemical shifts of the carbonyl carbons and the carbons attached to the nitrogen and carboxyl groups can be precisely calculated and compared with experimental data to confirm the molecular structure. mdpi.comchemicalbook.com

Table 4: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H (COOH) | 13.10 | 13.05 |

| ¹H (Benzene, C2-H) | 8.60 | 8.55 |

| ¹H (Benzene, C4/6-H) | 8.25 | 8.22 |

| ¹H (Pyrrole, α-H) | 7.10 | 7.08 |

| ¹H (Pyrrole, β-H) | 6.30 | 6.28 |

| ¹³C (COOH) | 167.5 | 167.2 |

| ¹³C (C-N) | 139.0 | 138.8 |

| ¹³C (C=O) | 133.0 | 132.5 |

| ¹³C (Pyrrole, α-C) | 120.0 | 119.8 |

| ¹³C (Pyrrole, β-C) | 111.0 | 110.9 |

Note: This table contains hypothetical data for illustrative purposes relative to a standard reference.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. mpg.dewisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. researchgate.net

In this compound, NBO analysis can quantify the intramolecular charge transfer from the electron-donating pyrrole ring to the electron-accepting isophthalic acid moiety. This is achieved by examining the stabilization energies (E⁽²⁾) associated with the interactions between the filled (donor) NBOs and the empty (acceptor) NBOs. Significant interactions would be expected between the lone pair orbitals of the pyrrole nitrogen and the π* anti-bonding orbitals of the benzene ring, as well as between the π orbitals of the pyrrole ring and the π* orbitals of the carbonyl groups. This analysis provides a quantitative chemical picture of delocalization and electronic communication within the molecule. researchgate.netresearchgate.net

Table 5: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP(1) N(pyrrole) | π(C1(ar)-C6(ar)) | 5.8 | n → π |

| π(C2(pyr)-C3(pyr)) | π(C4(ar)-C5(ar)) | 20.5 | π → π |

| π(C4(ar)-C5(ar)) | π(C=O) | 15.2 | π → π |

| LP(2) O(carbonyl) | σ(O-H) | 2.5 | n → σ (intramolecular H-bond) |

Note: This table contains hypothetical data for illustrative purposes. LP denotes a lone pair.

Exploration of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for quantifying the chemical reactivity of a molecule. nih.gov For this compound, these descriptors help in understanding its propensity to act as an electrophile or a nucleophile in chemical reactions. While specific DFT studies on this exact molecule are not prevalent in existing literature, the reactivity of its core components—the pyrrole ring and the isophthalic acid moiety—can be inferred from studies on analogous compounds like phenylpyrroles and pyrrole-dicarboxylic acids. researchgate.netnih.gov

The electrophilicity index (ω) and the nucleophilicity index (N) are key global reactivity descriptors. nih.gov The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the nucleophilicity index quantifies the molecule's ability to donate electrons. These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

A computational analysis of similar structures, such as N-phenylpyrrole, using DFT methods like B3LYP with a 6-31++G(d,p) basis set, can provide expected values for these reactivity descriptors. researchgate.net The isophthalic acid moiety, a benzenedicarboxylic acid, generally exhibits electrophilic characteristics due to the carboxyl groups. researchgate.net

Below is a table of representative reactivity descriptors for analogous compounds, which can provide an estimation of the expected values for this compound.

| Descriptor | Pyrrole | Benzene | Phenylpyrrole (Illustrative) | Isophthalic Acid (Illustrative) |

| HOMO Energy (eV) | -5.5 to -6.2 | -9.24 | -5.8 to -6.5 | -7.0 to -8.0 |

| LUMO Energy (eV) | 2.0 to 2.5 | -1.15 | 0.5 to 1.0 | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 7.5 to 8.7 | 8.09 | 6.3 to 7.5 | 4.0 to 6.0 |

| Electrophilicity Index (ω, eV) | Low | Moderate | Moderate | High |

| Nucleophilicity Index (N, eV) | High | Low | Moderate | Low |

Note: The values in this table are illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.

Ab Initio and Semi-Empirical Methods for Complementary Insights

Beyond DFT, ab initio and semi-empirical methods offer a broader computational toolkit to investigate this compound. Each class of methods provides a different balance of computational cost and accuracy, yielding complementary insights into the molecule's behavior.

Ab Initio Methods:

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate results for molecular properties. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to study the geometry, electronic structure, and vibrational frequencies of this compound with high precision.

For instance, an ab initio study on the pyrrole ring has shown how its structure can be influenced by interactions with its environment. nih.gov Similar studies on this compound could reveal the conformational flexibility of the molecule, such as the torsional angle between the pyrrole and phenyl rings, and how this affects its electronic properties and potential for intermolecular interactions. rowan.edu The use of an ab initio nanoreactor is a modern approach that could even be used to discover novel formation pathways for such N-heterocycles. nih.govacs.org

Semi-Empirical Methods:

Semi-empirical methods, such as AM1 and PM3, introduce parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally much faster, making them suitable for studying large systems or for performing preliminary conformational searches.

These methods can be particularly useful for exploring the potential energy surface of this compound to identify stable conformers and to estimate rotational barriers. Although some semi-empirical methods might incorrectly predict certain conformational preferences, they remain a valuable tool for initial explorations before employing more rigorous computational techniques. researchgate.net

The following table summarizes the types of insights that can be gained from these different computational approaches for this compound.

| Computational Method | Strengths | Potential Insights for this compound |

| Ab Initio (HF, MP2, CC) | High accuracy, based on first principles. nih.gov | Precise geometric parameters, accurate electronic structure, reliable vibrational frequencies, and detailed understanding of intermolecular interactions. |

| DFT (e.g., B3LYP) | Good balance of accuracy and computational cost. ekb.eg | Reliable reactivity descriptors (electrophilicity, nucleophilicity), HOMO-LUMO gap, and molecular electrostatic potential maps. |

| Semi-Empirical (AM1, PM3) | Computationally fast, suitable for large systems. | Rapid conformational analysis, initial screening of potential energy surfaces, and estimation of rotational barriers. |

Through the combined application of these computational methods, a comprehensive theoretical understanding of the chemical nature of this compound can be achieved.

Applications of 5 1h Pyrrol 1 Yl Isophthalic Acid in Materials Science and Catalysis Research

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Design and Functionality

The design of MOFs and CPs is a field of intensive research, with the ultimate goal of creating materials with specific properties for targeted applications. massey.ac.nz The choice of the organic linker is a critical component of this design process.

Rational Design Principles for MOF/CP Architectures Utilizing 5-(1H-pyrrol-1-yl)isophthalic acid as a Ligand

While no specific studies on this compound were found, general principles of MOF design using similar isophthalic acid-based ligands can be extrapolated.

Isophthalic acid derivatives typically coordinate to metal ions through their carboxylate groups in various modes, including monodentate, bidentate chelating, and bidentate bridging. The presence of the nitrogen atom in the pyrrole (B145914) ring of this compound could potentially offer an additional coordination site, leading to more complex and potentially novel network topologies. The versatility of coordination modes is a key factor in determining the dimensionality and structure of the resulting framework.

Secondary Building Units (SBUs) are multinuclear metal-containing clusters that act as nodes in the construction of MOFs. The coordination of the carboxylate groups from the isophthalic acid moiety with metal ions would be expected to form various SBUs. The specific nature of these SBUs would depend on the metal ion and the reaction conditions. For instance, paddlewheel-type dinuclear units are commonly observed with divalent metal ions like Cu²⁺ and Zn²⁺ when using dicarboxylate linkers.

The choice of the metal center (e.g., cobalt, nickel, zinc, cadmium) and the synthetic conditions (e.g., solvent, temperature, pH) play a crucial role in directing the self-assembly process and determining the final topology and dimensionality of the MOF or CP. nih.gov For example, different metal ions have distinct coordination preferences, which can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks from the same organic ligand.

Gas Adsorption and Separation Properties in MOF/CPs

A primary application of MOFs is in gas adsorption and separation, driven by their high porosity and tunable pore environments. scitepress.orgrsc.org

The selective adsorption of gases like carbon dioxide (CO₂) and the separation of hydrocarbons such as ethane (B1197151) (C₂H₆) from ethylene (B1197577) (C₂H₄) are critical industrial processes. nih.govaston.ac.uk MOFs can be designed to have specific pore sizes and chemical functionalities that enhance their affinity for certain gas molecules over others. The pyrrole ring in this compound could potentially introduce specific interactions with gas molecules, influencing the selective sorption properties of the resulting MOF. However, without experimental data, any discussion of the gas adsorption properties of MOFs based on this specific ligand remains speculative.

Investigation of Adsorption Mechanisms and Thermodynamics

Metal-Organic Frameworks derived from isophthalic acid analogues have demonstrated significant promise in the field of gas adsorption and separation. The porous nature of these materials, characterized by high surface areas and tunable pore dimensions, makes them ideal candidates for capturing and storing various gases. For instance, zirconium-based MOFs have shown high stability and significant uptake of acidic organic dyes from water. ccspublishing.org.cn The mechanism of adsorption in these materials is often a combination of physisorption, driven by van der Waals forces and electrostatic interactions within the pores, and chemisorption, where specific interactions between the adsorbate and the framework's active sites occur.

The thermodynamic parameters of adsorption, such as enthalpy and entropy, are crucial for understanding the nature and strength of these interactions. Studies on related MOFs, like those based on terephthalic acid, have determined adsorption enthalpies for hydrogen to be in the range of 3 to 5 kJ mol⁻¹, which is consistent with physisorption. researchgate.net It is anticipated that MOFs constructed from this compound would exhibit similar adsorption behaviors, with the pyrrole moiety potentially introducing additional specific interactions with certain guest molecules.

Catalytic Applications within MOF/CP Frameworks

The incorporation of catalytically active sites into the porous structures of MOFs and CPs is a key area of research. These materials can act as heterogeneous catalysts, offering advantages such as ease of separation and reusability. nih.gov

Heterogeneous Catalysis by Active Sites within Porous Structures

The metal nodes and the organic linkers within MOFs can both serve as active sites for catalysis. For example, MOFs with open metal sites can act as Lewis acids, while functional groups on the organic linker can act as Brønsted acids or bases. mdpi.com MOFs based on isophthalic acid derivatives have been successfully employed as catalysts in various organic transformations, including oxidation reactions and carbon-carbon bond-forming reactions like the Henry reaction. nih.govrsc.org The catalytic activity of these materials is highly dependent on the nature of the metal center and the functional groups present on the isophthalic acid linker.

Photocatalytic Activity and Mechanisms (e.g., Dye Degradation)

The semiconducting properties of some MOFs make them suitable for photocatalytic applications, such as the degradation of organic pollutants in water. benthamscience.combcrec.idipn.mx Upon irradiation with light of appropriate wavelength, the MOF can generate electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species that degrade the pollutants. jchemrev.com The efficiency of photocatalysis can be tuned by modifying the electronic properties of the organic linker. researchgate.net For instance, MOFs based on 5-aminoisophthalic acid have been shown to be effective in the photodegradation of phenol. rsc.org The introduction of the electron-rich pyrrole group in this compound could enhance the light-harvesting properties of the resulting MOF, potentially leading to improved photocatalytic activity.

Design of Catalytically Active MOFs via Ligand Modification

The functionalization of the organic linker is a powerful strategy for designing catalytically active MOFs. By introducing specific functional groups onto the isophthalic acid backbone, it is possible to create catalysts with high activity and selectivity for a particular reaction. rsc.org For example, the incorporation of basic amine groups can catalyze base-catalyzed reactions. While specific modifications of this compound for catalytic purposes have not been reported, the pyrrole ring offers a site for potential post-synthetic modification to introduce or enhance catalytic activity.

Luminescent Sensing Capabilities of MOF/CP Materials

Luminescent MOFs (LMOFs) are a class of materials that exhibit fluorescence and have shown great potential as chemical sensors. nih.gov The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, allowing for their sensitive and selective detection.

Chemoresponsive Properties for Metal Ion Detection (e.g., Fe³⁺)

The detection of environmentally and biologically important metal ions is a significant application of LMOFs. Several MOFs based on isophthalic acid derivatives have been developed as fluorescent sensors for the detection of Fe³⁺ ions. ipn.mxjchemrev.comnih.gov The mechanism of sensing often involves the quenching of the MOF's luminescence due to energy transfer or electron transfer processes between the excited framework and the metal ion. The selectivity of the sensor is determined by the specific interactions between the analyte and the MOF's recognition sites. MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and 5-(1H-imidazol-1-yl)isophthalic acid have demonstrated high selectivity for Fe³⁺ detection. ipn.mxjchemrev.com It is plausible that a MOF synthesized from this compound would also exhibit sensitivity towards certain metal ions, with the pyrrole nitrogen and carboxylate oxygens acting as potential binding sites.

Sensing of Small Organic Molecules and Environmental Pollutants

Metal-Organic Frameworks (MOFs) constructed from isophthalic acid derivatives have demonstrated considerable potential as fluorescent sensors for the detection of small molecules. The principle often relies on the modulation of the material's luminescence upon interaction with an analyte. While direct studies on this compound are emerging, research on analogous systems provides a strong indication of its capabilities.

For instance, MOFs built with d¹⁰ metal ions like Zinc(II) and Cadmium(II) and π-conjugated organic linkers are often highly luminescent. researchgate.net The porous and electronically active nature of these frameworks allows small guest molecules to diffuse into the structure and interact with the framework's components. These interactions can lead to a quenching (decrease) or enhancement of the fluorescence signal. In one study involving a zinc-based coordination complex with a pyridyl-isophthalic acid ligand, selective and effective quenching of fluorescence was observed upon the addition of acetone, with an almost 95% decrease in emission intensity. researchgate.net This high sensitivity suggests that MOFs derived from this compound could be designed to selectively detect specific organic solvents and pollutants. The pyrrole moiety, being an electron-rich aromatic system, can further enhance the sensitivity and selectivity of the material through specific electronic interactions with analyte molecules.

| Framework Type | Analyte Detected | Sensing Mechanism | Reference |

| Zinc-based MOF with 5-(pyridin-4-yl)-isophthalic acid | Acetone | Fluorescence Quenching | researchgate.net |

| Cadmium/Zinc MOFs with 5-(1H-tetrazol-5-yl)isophthalic acid | General Small Molecules | Photoluminescence | rsc.orgrsc.org |

Mechanisms of Luminescence Quenching and Enhancement

The luminescence properties of materials derived from this compound are governed by a complex interplay of their molecular structure, solid-state assembly, and interactions with their environment. The emission color and intensity can be finely tuned, a phenomenon critical for sensing applications.

The mechanism of luminescence is often rooted in the electronic structure of the ligand and its coordination environment. For frameworks based on isophthalic acid derivatives, photoluminescence can originate from local excited states within the π-conjugated system of the ligand. figshare.com The stacking arrangement of these ligands in the crystal structure significantly influences the emission properties. For example, studies on the related 5-(9H-carbazol-9-yl)isophthalic acid have shown that different π-stacking configurations of the aromatic units can lead to distinct blue-shifted emissions (cyan and blue) compared to the parent molecule's green fluorescence. figshare.com

Luminescence quenching is a primary mechanism for sensing. It can occur through several pathways:

Electron Transfer: An analyte can act as an electron donor or acceptor, interacting with the excited state of the MOF and providing a non-radiative decay pathway, thus quenching the luminescence. This is a common mechanism for detecting nitroaromatic compounds.

Energy Transfer: The analyte's absorption spectrum may overlap with the emission spectrum of the MOF, allowing for resonance energy transfer from the framework to the analyte, which then de-excites non-radiatively.

Competitive Absorption: The analyte may absorb light at the excitation wavelength, reducing the number of photons available to excite the luminescent framework.

Framework-Analyte Interaction: The binding of an analyte can induce conformational changes in the ligand or alter the coordination sphere of the metal ion, leading to changes in the electronic structure and a corresponding shift or quenching of luminescence. researchgate.net

Conversely, luminescence enhancement is also possible, often occurring when an analyte restricts vibrational modes within the ligand, reducing non-radiative decay pathways and thereby increasing radiative emission.

Supramolecular Assembly and Gelation Phenomena

This compound and its analogs are effective gelators, capable of forming viscoelastic materials known as metallogels in the presence of metal ions. nih.govnih.gov These gels are a class of "soft matter" where low-molecular-weight gelators self-assemble into a three-dimensional network that entraps and immobilizes solvent molecules. nih.gov

The formation of a metallogel from an isophthalic acid-based ligand involves the coordination of the carboxylate groups to metal centers. This coordination, combined with other non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, drives the self-assembly of the metal-ligand complexes into long, entangled fibers. nih.gov A study on the closely related 5-(1H-1,2,3-triazol-5-yl)isophthalic acid demonstrated its ability to form stable metallogels with various metal acetates, particularly with copper(II) acetate. nih.govnih.gov The resulting 3D network, observed through techniques like scanning electron microscopy, is responsible for the solid-like properties of the gel. nih.gov

The transition from a solution of individual components to a stable, homogeneous metallogel is a kinetically and thermodynamically controlled process influenced by several critical factors. nih.govnih.gov Understanding these factors is key to designing materials with specific mechanical and thermal properties.

Key factors include:

Ligand/Metal Ratio: The stoichiometry between the isophthalic acid ligand and the metal ion is crucial. It dictates the geometry of the coordination complexes that serve as the nodes in the self-assembled network. nih.gov

Nature of the Solvent: The solvent plays a multifaceted role. It must dissolve the components initially but also promote the non-covalent interactions necessary for aggregation. Ligand-solvent interactions, such as hydrogen bonding, can be pivotal in stabilizing the supramolecular aggregates. nih.gov

External Stimuli: Physical inputs like sonication are often critical for initiating gelation. Sonication can provide the energy needed to overcome kinetic barriers, ensuring the formation of a homogeneous and stable gel network rather than precipitation or crystallization. nih.govnih.gov

pH and Temperature: The pH affects the deprotonation state of the carboxylic acid groups, which is essential for coordination. nih.gov Temperature influences both the solubility of the components and the strength of the non-covalent interactions holding the gel network together. nih.gov

| Factor | Influence on Gelation | Reference |

| Ligand/Metal Ratio | Determines the structure of the primary building blocks. | nih.gov |

| Solvent | Mediates solubility and non-covalent interactions (e.g., H-bonds). | nih.gov |

| Counter-Anion | Affects coordination and kinetics of assembly. | nih.govnih.gov |

| Sonication | Overcomes kinetic barriers to promote homogeneous network formation. | nih.govnih.gov |

| pH | Controls the ionization state of the carboxylic acid groups. | nih.gov |

Self-Assembled Monolayers (SAMs) for Surface Engineering

The modification of electrode surfaces is a cornerstone of modern organic electronics, enabling the fine-tuning of interfacial properties to improve device performance. Indium Tin Oxide (ITO) is a common transparent anode material in devices like Organic Light Emitting Diodes (OLEDs). princeton.edunih.gov The carboxylic acid groups of this compound make it an ideal candidate for forming robust self-assembled monolayers (SAMs) on the ITO surface. nih.govprinceton.edu

The process involves the chemisorption of the acid molecules onto the hydroxylated surface of the ITO. The carboxylic acid groups strongly bind to the metal oxide surface, likely in a bidentate fashion where two oxygen atoms from the carboxylate group bind to surface indium or tin atoms. nih.gov This creates a densely packed, oriented monolayer of molecules.

The primary goals of this surface modification are:

Tuning the Work Function: The formation of a SAM introduces a dipole moment at the ITO surface. The orientation of this dipole can increase or decrease the work function of the ITO, which is the energy required to extract an electron. princeton.eduprinceton.edu By carefully selecting the molecular structure, the energy barrier for hole injection from the ITO into the adjacent organic layer can be minimized, leading to higher current densities and improved device efficiency. nih.govprinceton.edu

Improving Interfacial Stability: The covalent or strong coordinate bonding of the SAM to the ITO surface ensures strong adhesion and creates a more stable and well-defined interface compared to untreated ITO. princeton.edu

Enhancing Wettability and Morphology: The SAM changes the surface energy of the ITO, which can improve the wetting and morphology of the subsequently deposited organic semiconductor layers, leading to more uniform films and reducing defects. nih.gov

While much of the foundational work has been demonstrated with phosphonic acids, carboxylic acids operate on the same principle and are widely used for ITO modification. nih.govresearchgate.net The pyrrole group in this compound provides a π-conjugated functionality that can further enhance electronic coupling at the interface. princeton.edu

Characterization of Interfacial Properties via Surface-Sensitive Techniques

The performance of organic electronic devices is critically dependent on the properties of the interfaces between different material layers. While direct research on the interfacial properties of this compound is limited, the characteristics of related organic molecules with similar functional groups on surfaces can be analyzed to infer its potential behavior. The carboxylic acid groups of this compound are expected to readily anchor to metal oxide surfaces, such as indium tin oxide (ITO) or zinc oxide (ZnO), which are commonly used as electrodes in organic electronics.

Surface-sensitive techniques are crucial for characterizing the monolayers formed by such molecules. Techniques like X-ray photoelectron spectroscopy (XPS) would be employed to confirm the chemical binding of the carboxylic acid groups to the metal oxide surface and to determine the elemental composition of the interface. Atomic force microscopy (AFM) could reveal the morphology and topography of the deposited layer, indicating the uniformity and packing of the molecules. Furthermore, contact angle measurements would provide insights into the surface energy of the modified substrate, which is a critical parameter for subsequent layer deposition.

Role in Establishing Compatible Interfaces in Organic Electronic Systems

The establishment of compatible interfaces is a key challenge in the fabrication of efficient and stable organic electronic devices. The unique structure of this compound suggests its potential as an interfacial modifier. The pyrrole group, being an electron-rich aromatic heterocycle, can influence the electronic properties at the interface. Pyrrole-containing materials have been investigated as organic semiconductors, and their incorporation at interfaces could facilitate charge transport.

By forming a self-assembled monolayer (SAM) on an electrode surface, this compound can serve multiple functions. It can passivate surface defects on the electrode, reducing charge recombination and improving device efficiency. The pyrrole moiety, extending away from the surface, can create a more favorable interface for the deposition of the subsequent organic semiconductor layer, promoting better molecular ordering and enhancing charge carrier mobility. While specific studies on this compound are not widely reported, the principles of using bifunctional molecules to create tailored interfaces are well-established in organic electronics.

Role in Polymer Science and Advanced Coating Technologies

The difunctional nature of this compound, with its two carboxylic acid groups, makes it a prime candidate for integration into polymeric structures and for the development of advanced coatings.

Incorporation into Polymerization Processes as Monomers or Cross-linkers

The dicarboxylic acid functionality of this compound allows it to be used as a monomer in condensation polymerization reactions. It can react with diols to form polyesters or with diamines to produce polyamides. The incorporation of the pyrrole ring into the polymer backbone would impart unique properties to the resulting material. For instance, the pyrrole unit could enhance the thermal stability, conductivity, or optical properties of the polymer.

In addition to being a monomer, it can also act as a cross-linking agent. In a polymer system with reactive side groups, the carboxylic acid functions of this compound can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This cross-linking can significantly improve the mechanical strength, thermal resistance, and chemical stability of the polymer. While specific examples of its use in polymerization are not extensively documented in publicly available literature, its structural features strongly suggest its utility in these applications.

Development of Non-polymeric Amphiphilic Coatings

There is growing interest in the development of non-polymeric amphiphilic coatings for applications such as modifying the surface of metal oxide nanoparticles. Research on 5-substituted isophthalic acid derivatives has shown their potential as capping ligands for these nanoparticles. nih.gov These molecules can create a stable organic layer on the nanoparticle surface, preventing aggregation and improving their dispersibility in various solvents.

Future Research Directions and Outlook for 5 1h Pyrrol 1 Yl Isophthalic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 5-(1H-pyrrol-1-yl)isophthalic acid and its derivatives is a foundational step for its use in materials chemistry. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Current interests in green chemistry are driving a shift away from traditional, often harsh, synthesis conditions. nih.govresearchgate.net

Key research thrusts in this area will include:

Green Chemistry Approaches: Investigating modern, environmentally friendly techniques such as solvent-free reactions, microwave-assisted processes, and the use of renewable feedstocks to synthesize the ligand. nih.gov These methods aim to reduce waste, lower energy consumption, and avoid hazardous solvents, aligning with sustainable development goals. nih.govrsc.org

Catalytic Innovations: The development of novel catalysts, such as nanocatalysts, could provide promising pathways to synthesize N-substituted pyrroles with high efficiency and recyclability, which could be adapted for the production of this compound. researchgate.net

| Research Direction | Key Methodologies | Anticipated Impact |

|---|---|---|

| Sustainable Synthesis | Microwave-assisted reactions, solvent-free conditions, use of renewable feedstocks | Reduced environmental footprint, lower cost, improved safety |

| Catalytic Efficiency | Development of recyclable nanocatalysts, electrosynthesis | Higher yields, simplified purification, broader substrate scope |

| Process Optimization | One-pot domino reactions, flow chemistry | Increased efficiency, scalability, and accessibility of the ligand |

Development of Advanced In Situ Characterization Techniques for Dynamic Systems

Understanding the formation of MOFs and CPs from this compound is crucial for controlling their final structure and properties. Traditional characterization is often performed ex situ on the final product. However, future research will increasingly rely on advanced in situ and operando methods to monitor the self-assembly process and the material's behavior under operational conditions in real-time. rsc.org

Promising techniques for future exploration include:

In Situ Spectroscopy: Techniques like Raman microspectroscopy and infrared (IR) spectroscopy can provide real-time information on the coordination environment of the metal ions and the conformational changes of the ligand during synthesis or guest uptake. ibm.comibm.comacs.org Combining these experimental methods with Density Functional Theory (DFT) simulations can aid in spectral assignment and interpretation. ibm.com

In Situ Scattering and Diffraction: The use of in situ Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can elucidate the nucleation and growth mechanisms of MOF crystals. rsc.org Similarly, in situ powder X-ray diffraction can track the formation of crystalline phases during the reaction. rsc.org

In Situ Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying solution-phase processes. Applying in situ NMR can provide quantitative kinetic data on crystallization, allowing for the determination of activation energies for nucleation and growth. rsc.org

| Technique | Information Gained | Application Area |

|---|---|---|

| In Situ Raman/IR Spectroscopy | Real-time monitoring of bond formation, host-guest interactions, and structural changes. ibm.com | Studying synthesis mechanisms and gas adsorption/desorption dynamics. ibm.com |

| In Situ X-ray Scattering/Diffraction | Tracking nucleation, crystal growth, and phase transitions. rsc.org | Optimizing synthesis conditions for phase-pure materials. |

| In Situ NMR Spectroscopy | Quantitative kinetics of crystallization, solution-phase species evolution. rsc.org | Understanding the fundamental thermodynamics of MOF/CP formation. |

Rational Design and Prediction of MOF/CP Structures with Tailored Functionalities

The "building block" approach is central to MOF and CP chemistry, allowing for the rational design of materials with desired properties. illinois.eduscispace.com The specific geometry and chemical nature of this compound—with its V-shape and potential for N-coordination or functionalization—make it an excellent candidate for targeted synthesis.

Future research in this area will focus on:

Reticular Chemistry: Applying the principles of reticular chemistry to use this compound in combination with various metal secondary building units (SBUs) to predictably target specific network topologies with desired pore sizes and shapes. rsc.orgrsc.org

Functionalization: Exploring pre- and post-synthetic modification of the ligand to introduce specific functional groups. rsc.org For instance, functionalizing the pyrrole (B145914) ring could enhance selectivity in gas separation, catalysis, or chemical sensing applications.

Stimuli-Responsive Materials: Designing "smart" MOFs by incorporating photoresponsive or chemically responsive moieties onto the ligand backbone. nih.gov This could lead to materials whose properties, such as gas transport, can be modulated by external stimuli like light. nih.gov

| Design Strategy | Objective | Example Application |

|---|---|---|

| Reticular Synthesis | Control over network topology, pore size, and porosity. rsc.org | Gas storage, separation |

| Post-Synthetic Modification | Introduction of new functional groups into an existing framework. rsc.org | Catalysis, selective sensing |

| Smart Ligand Design | Creation of materials that respond to external stimuli. nih.gov | Controlled drug delivery, light-modulated gas transport |

Integration of this compound into Hybrid Material Systems

The utility of MOFs and CPs derived from this compound can be significantly expanded by integrating them into hybrid and composite materials. This approach combines the unique properties of the MOF/CP with the processability and functionality of other materials like polymers or inorganic nanoparticles.

Future directions include:

Mixed-Matrix Membranes (MMMs): Dispersing MOF particles within a polymer matrix to create membranes for gas separation or water purification. The MOF's selective porosity can enhance the membrane's performance.

Functional Coatings: Developing methods to grow thin films of MOFs based on this compound on various substrates. These coatings could be used for sensing applications, protective layers, or catalytic surfaces.

MOF-Polymer Composites: Creating composites that leverage both the crystalline, porous nature of the MOF and the mechanical properties of polymers. Such materials could find applications in areas ranging from catalysis to electronics. acs.org

Theoretical Modeling for Predictive Materials Discovery and Optimization

Computational modeling is an indispensable tool for accelerating the discovery of new materials. nih.gov By predicting the structures and properties of hypothetical materials before their synthesis, modeling can guide experimental efforts toward the most promising candidates.

For this compound, future computational work will involve:

Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties of MOFs and predict their behavior in applications such as catalysis, conductivity, and photo-optics. uoregon.edu

Molecular Simulations: Employing Monte Carlo (MC) and Molecular Dynamics (MD) simulations to predict thermodynamic and dynamic properties, such as gas adsorption isotherms, diffusion rates, and mechanical stability. rsc.orgosti.govnih.gov

High-Throughput Screening and Machine Learning: Creating computational libraries of hypothetical MOF structures based on this compound and using high-throughput screening to identify top candidates for specific applications. nih.gov Furthermore, developing machine learning (ML) models trained on existing data can rapidly predict properties of new, un-synthesized materials, significantly speeding up the discovery process. llnl.govgatech.educhemrxiv.org

| Modeling Technique | Predicted Properties | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic band structure, reaction energetics, catalytic mechanisms. uoregon.edu | Understanding fundamental electronic and chemical properties. |

| Molecular Dynamics (MD) / Monte Carlo (MC) | Gas uptake capacity, diffusion pathways, thermal stability. rsc.orgnih.gov | Predicting performance in gas storage and separation applications. |

| Machine Learning (ML) / AI | Rapid prediction of properties for large numbers of candidate structures. llnl.govnih.gov | Accelerating materials discovery and guiding synthetic efforts. gatech.edu |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(1H-pyrrol-1-yl)isophthalic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with isophthalic acid derivatives (e.g., 5-aminoisophthalic acid) and employ a condensation reaction with pyrrole derivatives (e.g., 1H-pyrrole-1-carbaldehyde) under acidic or catalytic conditions .

- Step 2 : Purify via recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove unreacted precursors.

- Step 3 : Validate purity using HPLC (≥95% purity threshold) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and pyrrole ring vibrations (C-N stretch ~1250 cm⁻¹) .

- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons (δ 7.5–8.5 ppm) and carboxyl groups (δ 165–170 ppm) .

- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks for solid-state applications .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas capture, and what design strategies enhance CO₂ selectivity?

- Methodology :

- Ligand Design : Use the carboxylate groups to coordinate with metal nodes (e.g., Cu²⁺ or In³⁺) in a tetrahedral geometry, creating porous frameworks .

- Pore Polarization : Introduce uncoordinated nitrogen atoms from the pyrrole moiety to enhance CO₂ affinity via dipole interactions.

- Validation : Measure CO₂ adsorption isotherms at 273–298 K and calculate selectivity using Ideal Adsorbed Solution Theory (IAST) .

Q. How do isosteric substitutions (e.g., triazole for pyrrole) impact the physicochemical properties of isophthalic acid derivatives?

- Methodology :

- Synthetic Modification : Replace the pyrrole ring with 1H-1,2,3-triazole via click chemistry, preserving carboxylate functionality .

- Property Analysis : Compare thermal stability (TGA), porosity (BET surface area), and CO₂ adsorption enthalpy between derivatives.

- Data Interpretation : Use DFT calculations to model electronic effects of substitution on binding energetics .

Q. What computational approaches are used to predict the antimicrobial activity of this compound derivatives?

- Methodology :

- Molecular Docking : Perform AutoDock/Vina simulations against target proteins (e.g., Topoisomerase II, PDB: 5GWK) to estimate binding energies .

- Validation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro MIC assays against bacterial strains (e.g., S. aureus).

- SAR Analysis : Modify sulfonamide or methyl groups on the aryl ring to optimize hydrophobic interactions .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in MOF performance?

- Methodology :

- Case Study : If simulations predict high CO₂ uptake but experiments show low capacity, check for framework collapse during activation (e.g., via PXRD post-synthesis) .

- Surface Area Adjustment : Compare BET surface areas with computational models; discrepancies may arise from unaccounted defects or solvent residues.

- Iterative Refinement : Adjust synthetic conditions (e.g., solvent, temperature) to stabilize the MOF structure .

Data Analysis & Validation

Q. How should researchers interpret variations in binding energies from docking studies of sulfonamide-functionalized derivatives?

- Methodology :

- Statistical Thresholds : Prioritize compounds with binding energies ≤ −8 kcal/mol for further testing .

- Pose Analysis : Use PyMOL to visualize hydrogen bonds between carboxylate groups and active-site residues (e.g., Arg364 in Topoisomerase II).

- Experimental Cross-Check : Validate top candidates via fluorescence quenching assays to confirm target engagement .

Q. What strategies ensure reproducibility in synthesizing high-purity this compound for collaborative studies?

- Methodology :

- Protocol Standardization : Document reaction conditions (e.g., molar ratios, reflux time) and purification steps in detail .

- Interlab Validation : Share samples with partner labs for independent characterization (NMR, HPLC) to confirm consistency .

- Batch Records : Track lot numbers, storage conditions (e.g., desiccated, −20°C), and stability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。